

discovery and history of substituted fluoroindoles

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Compound of Interest

Compound Name: 7-Ethoxy-4-fluoro-1H-indole

Cat. No.: B15233426

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Experimental Protocols Synthesis of 5-Fluoroindole

A common method for the synthesis of 5-fluoroindole is the Leimgruber-Batcho indole synthesis, which is amenable to large-scale production.

Step 1: Synthesis of (E)-N,N-dimethyl-1-(5-fluoro-2-nitrophenyl)ethen-1-amine

- To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents).
- Heat the reaction mixture to 120-130 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoroindole

 Dissolve the crude enamine from the previous step in a suitable solvent, such as methanol or ethanol.



- Add a reducing agent, such as palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or iron powder in acetic acid.
- If using Pd/C and hydrogen, the reaction is typically carried out at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
- If using iron in acetic acid, the mixture is heated to reflux for several hours.
- After the reaction is complete, filter the mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford 5-fluoroindole.

Synthesis of 6-Fluoro-2-methyl-1H-indole

This compound can be synthesized via a reductive cyclization of a nitro-precursor.

- In a stainless steel autoclave, place 1-(4-fluoro-2-nitrophenyl)propan-2-one (1 equivalent), triruthenium dodecacarbonyl (Ru3(CO)12, 0.04 equivalents), 2,2'-bipyridine (0.04 equivalents), and toluene.
- Seal the autoclave and purge with nitrogen gas.
- Pressurize the autoclave with carbon monoxide and heat the reaction mixture, stirring for several hours.
- Monitor the reaction by HPLC to confirm the conversion of the starting material.
- After completion, cool the autoclave to room temperature and carefully vent the CO.
- The reaction mixture can be analyzed by HPLC to determine the yield of 6-fluoro-2-methylindole. The product can be purified by column chromatography.

Biological Activity of Substituted Fluoroindoles

The introduction of fluorine into the indole ring has led to the discovery of potent and selective modulators of various biological targets. Below are tables summarizing the quantitative data for



representative fluoroindole derivatives against key protein classes.

Table 1: Fluoroindole-Based Kinase Inhibitors

Compound	Target(s)	IC50 (nM)	Cell Line	Reference
Sunitinib	VEGFR-2, PDGFR-β, c-KIT	2, 8, 1	N/A (enzymatic assay)	INVALID-LINK
Vorolanib (CM082)	VEGFR, PDGFR	Not specified	N/A	INVALID-LINK
Indole Derivative	VEGFR-2, VEGFR-1, PDGFR-α/β	3.8	N/A (enzymatic assay)	INVALID-LINK

Table 2: Fluoroindole-Based Serotonin Receptor

Ligands

Compound	Target	Ki (nM)	Receptor Type	Reference
5- Fluorotryptamine	5-HT3A	800	Partial Agonist	
5- Fluorotryptamine	5-HT3AB	1800	Partial Agonist	_
5- Chlorotryptamine	5-HT3A	2700	Weak Partial Agonist	
Tryptamine	5-HT3A	4800	Weak Partial Agonist	_
4-Fluoro-5- methoxy-DMT	5-HT1A	3.8	Agonist	INVALID-LINK

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of fluoroindole-based drugs with their targets and the workflows for their discovery and evaluation is crucial for a comprehensive understanding.

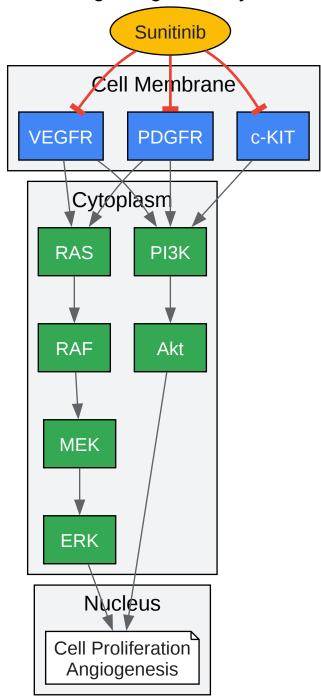


Signaling Pathway of Sunitinib

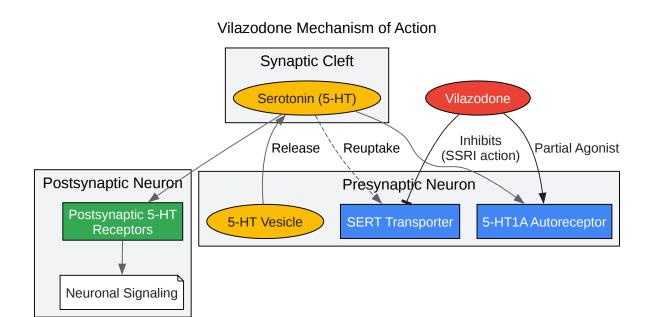
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by blocking the signaling pathways involved in tumor growth and angiogenesis.



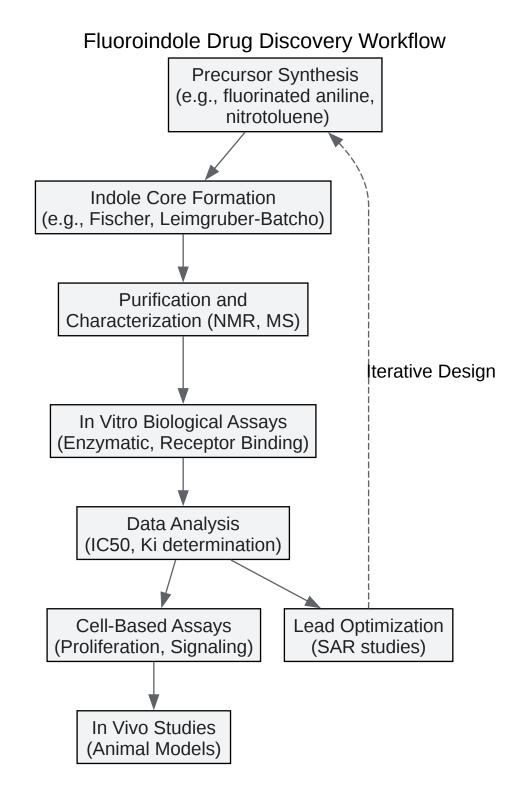
Sunitinib Signaling Pathway Inhibition











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